molecular formula C11H11ClF2O B14058222 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one

Katalognummer: B14058222
Molekulargewicht: 232.65 g/mol
InChI-Schlüssel: BETCUWGULBSNPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-6-(difluoromethyl)benzene and propanone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific context of its use, such as its role in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C11H11ClF2O

Molekulargewicht

232.65 g/mol

IUPAC-Name

1-[2-(chloromethyl)-6-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11ClF2O/c1-2-9(15)10-7(6-12)4-3-5-8(10)11(13)14/h3-5,11H,2,6H2,1H3

InChI-Schlüssel

BETCUWGULBSNPK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1C(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.